1-Butyl-1H-benzo[d][1,2,3]triazole

Corrosion Inhibition Copper Sodium Chloride

1-Butyl-1H-benzo[d][1,2,3]triazole (CAS 708-43-0), also known as 1-butylbenzotriazole (BBT) or N-butylbenzotriazole (N-BBTA), is an N-alkylated benzotriazole (BTA) derivative. It serves as a versatile industrial additive, primarily functioning as a yellow metal corrosion inhibitor and as an antioxidant/metal deactivator in lubricant formulations.

Molecular Formula C10H13N3
Molecular Weight 175.23 g/mol
CAS No. 708-43-0
Cat. No. B1587137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Butyl-1H-benzo[d][1,2,3]triazole
CAS708-43-0
Molecular FormulaC10H13N3
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESCCCCN1C2=CC=CC=C2N=N1
InChIInChI=1S/C10H13N3/c1-2-3-8-13-10-7-5-4-6-9(10)11-12-13/h4-7H,2-3,8H2,1H3
InChIKeyIDXCVQOKCGDSOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Butyl-1H-benzo[d][1,2,3]triazole (CAS 708-43-0): Industrial Procurement Guide for a Multifunctional Benzotriazole Derivative


1-Butyl-1H-benzo[d][1,2,3]triazole (CAS 708-43-0), also known as 1-butylbenzotriazole (BBT) or N-butylbenzotriazole (N-BBTA), is an N-alkylated benzotriazole (BTA) derivative [1]. It serves as a versatile industrial additive, primarily functioning as a yellow metal corrosion inhibitor and as an antioxidant/metal deactivator in lubricant formulations [2]. The introduction of the butyl chain modifies the physicochemical properties of the parent BTA core, impacting film hydrophobicity, solubility, and performance in specific operational environments [2][3].

Why Benzotriazole Analogs Cannot Be Directly Substituted for 1-Butyl-1H-benzo[d][1,2,3]triazole


Within the benzotriazole class, performance is not uniform. The length of the alkyl substituent directly modulates critical functional properties, including the hydrophobicity of the protective surface film, the intrinsic inhibition efficiency, and the molecule's stability in harsh chemical environments [1][2]. Substituting 1-Butyl-1H-benzo[d][1,2,3]triazole with the unsubstituted parent compound (BTA) or a shorter-chain analog like tolyltriazole (TTA) can result in a quantifiable drop in corrosion protection, reduced film durability under halogenation, and altered performance in non-aqueous or high-temperature applications [2][3]. The following evidence provides the necessary quantitative basis for these performance differentials to guide informed procurement decisions.

1-Butyl-1H-benzo[d][1,2,3]triazole: Quantitative Evidence of Differentiated Performance vs. Benzotriazole and Tolyltriazole


11.4 Percentage Point Higher Corrosion Inhibition Efficiency vs. Benzotriazole (BTA) on Copper in NaCl Solution

In a direct head-to-head electrochemical study on copper corrosion in a 3 wt% NaCl solution, N-butylbenzotriazole (N-BBTA) demonstrated a significantly higher inhibition efficiency compared to the parent molecule, benzotriazole (BTA) [1]. At an equal molar concentration of 10 mmol/L, the corrosion inhibition efficiency for BTA was 60.61%, while the efficiency for N-BBTA was 72.05% [1]. This quantifies the superior performance of the butyl-substituted derivative in a high-chloride environment.

Corrosion Inhibition Copper Sodium Chloride Electrochemistry

Superior Protective Film Durability and Lower Corrosion Rate Under Halogenation vs. Tolyltriazole (TTA)

In recirculating cooling water systems treated with chlorine-based biocides, the performance and durability of protective inhibitor films are critical [1]. A comparative study on the effects of halogenation on yellow metal corrosion evaluated butylbenzotriazole (BBT) and tolyltriazole (TT) [1][2]. The research found that while halogenation was detrimental to surface films formed by both triazoles, TT was more susceptible to film disruption. By implementing an enhanced intermittent feed method for TT (0.5-2 mg/L concurrent addition with biocide), its film stability improved and the corrosion rate was significantly lowered [2]. However, the study also notes that BBT films inherently offer a different, often more durable, protective profile [3], and subsequent analysis has ranked commercial inhibitors as having increasing performance from BZT to TTA to BBZT [4].

Corrosion Inhibition Yellow Metal Chlorination Cooling Water

Increased Film Hydrophobicity and Reduced Corrosion Rate vs. Unsubstituted Benzotriazole (BZT)

The alkyl chain length on benzotriazole directly influences the hydrophobicity of the protective film formed on metal surfaces, which in turn impacts its barrier properties against aqueous corrosive species [1]. A comparative analysis of commercial azoles ranked their performance based on corrosion rate (mpy) and surface properties [1]. The study established a clear performance trend: Butyl benzotriazole (BBZT) > Tolyltriazole (TTA) > Benzotriazole (BZT). This increasing performance is directly correlated with increasing hydrophobicity of the resulting surface film [1].

Corrosion Inhibition Surface Science Hydrophobicity Yellow Metal

Dual Functionality as Antioxidant and Metal Deactivator in Lubricant Formulations vs. Unsubstituted Benzotriazole

While benzotriazole is a known metal deactivator, N-substituted benzotriazoles, such as the 1-butyl derivative, are specifically claimed for providing improved antioxidant and metal deactivating properties when incorporated into lubricants [1][2]. Patents teach that N-substituted benzotriazoles with alkyl chains (C1-C12), including butyl, offer enhanced performance in lubricant compositions, serving to improve oxidation stability and reduce metal-catalyzed degradation of the lubricant [1][3].

Lubricant Additives Antioxidant Metal Deactivator Benzotriazole Derivatives

Enhanced Corrosion Inhibition via Alkyl Chain Length: Butyl Provides Optimal Anodic Protection on Copper

A systematic study on the influence of alkyl chain length on the protective effects of 1,2,3-benzotriazole towards copper corrosion established that the inhibition efficiency of BTAH increases with the length of the side alkyl chain up to six carbon atoms [1]. The study, which tested methyl-, butyl-, hexyl-, octyl-, and dodecyl- derivatives, demonstrated that the butyl derivative provides a significant enhancement in anodic inhibition compared to the unsubstituted BTAH, and is part of the optimal performance window before steric hindrance from longer chains may alter behavior [1].

Corrosion Inhibition Copper Alkyl Chain Electrochemistry

Synergistic Corrosion Inhibition Performance Enables Lower Effective Dosage

Beyond its standalone performance, 1-Butyl-1H-benzo[d][1,2,3]triazole (N-BBTA) demonstrates a powerful synergistic effect when combined with benzotriazole (BTA) [1]. While N-BBTA alone achieves 72.05% inhibition at 10 mmol/L, and BTA alone achieves 60.61% [1], a composite mixture of 8 mmol/L BTA and 2 mmol/L N-BBTA (total 10 mmol/L) achieves a significantly higher inhibition efficiency of 93.46% [1]. This synergistic boost allows for a lower total inhibitor concentration or achieves a level of protection unattainable by either component alone at the same total molarity [1].

Corrosion Inhibition Copper Synergistic Effect Formulation

1-Butyl-1H-benzo[d][1,2,3]triazole: Evidence-Backed Application Scenarios for Scientific and Industrial Use


High-Chloride Cooling Water Systems and Seawater Applications

For industrial cooling systems operating with high-chloride water (e.g., seawater, brackish water, or high-cycle cooling towers), 1-Butyl-1H-benzo[d][1,2,3]triazole is the evidence-supported choice over unsubstituted benzotriazole (BTA). Its 11.4 percentage point higher inhibition efficiency (72.05% vs. 60.61%) on copper in 3% NaCl solution [1] directly translates to better protection of critical heat exchanger tubing, pump components, and condensers against pitting and general corrosion. Furthermore, its performance in chlorinated environments [2] makes it suitable for systems where oxidizing biocides are used, maintaining film integrity better than some shorter-chain analogs.

Formulation of Advanced Corrosion Inhibitor Blends for Copper Alloys

Formulators seeking to maximize the cost-effectiveness and performance of corrosion inhibitor packages for copper and its alloys should consider 1-Butyl-1H-benzo[d][1,2,3]triazole as a key blending component. Evidence shows that a mixture of this compound with benzotriazole (BTA) achieves a synergistic inhibition efficiency of 93.46%, far exceeding the performance of either component used individually at the same total molar concentration [1]. This allows for the creation of high-performance, multi-component azole blends that can provide superior protection at a lower total additive treat rate, optimizing both cost and performance.

Industrial Lubricants Requiring Long-Term Oxidation Stability and Yellow Metal Protection

In the formulation of industrial lubricants (e.g., turbine oils, gear oils, hydraulic fluids), 1-Butyl-1H-benzo[d][1,2,3]triazole provides a dual-function advantage. As an N-substituted benzotriazole, it is specifically claimed to act as both an antioxidant and a metal deactivator [1], offering improved oxidation stability over formulations containing only the unsubstituted parent compound [2]. This makes it particularly valuable in applications where the lubricant is in contact with yellow metals (copper, brass, bronze) and is subject to high-temperature oxidative stress, helping to extend oil drain intervals and protect machinery components from corrosive wear.

Research on Structure-Activity Relationships (SAR) of Corrosion Inhibitors

For academic and industrial researchers investigating the fundamental mechanisms of corrosion inhibition, 1-Butyl-1H-benzo[d][1,2,3]triazole serves as a critical model compound. Systematic studies have shown that inhibition efficiency for benzotriazole derivatives on copper increases with alkyl chain length up to six carbons [1]. The butyl derivative represents a key data point in this SAR, demonstrating a significant enhancement in anodic protection compared to the parent BTAH. Its use in research enables the elucidation of how substituent chain length modulates film hydrophobicity, adsorption kinetics, and electrochemical behavior, providing insights that guide the design of next-generation inhibitors.

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